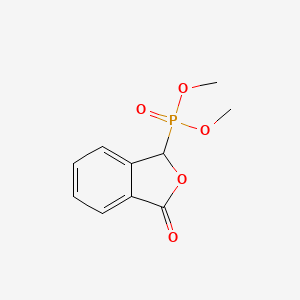

Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-dimethoxyphosphoryl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11O5P/c1-13-16(12,14-2)10-8-6-4-3-5-7(8)9(11)15-10/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKUNQAVGWOYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C1C2=CC=CC=C2C(=O)O1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455870 | |

| Record name | Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61260-15-9 | |

| Record name | Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl P-(1,3-dihydro-3-oxo-1-isobenzofuranyl)phosphonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7Q5H4GD72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate, a key intermediate in the preparation of the PARP inhibitor Olaparib.[1][2] This document details experimental protocols, physical and spectral properties, and the compound's role in the synthesis of this significant anti-cancer therapeutic.

Compound Identification

| IUPAC Name | This compound |

| CAS Number | 61260-15-9[2] |

| Molecular Formula | C₁₀H₁₁O₅P[3] |

| Molecular Weight | 242.16 g/mol [3] |

| Synonyms | Dimethyl 3-oxo-1,3-dihydro-2-benzofuran-1-ylphosphonate, (3-Oxo-1,3-dihydroisobenzofuran-1-yl)phosphonic acid dimethyl ester[4] |

Physicochemical Properties

| Property | Value | Reference |

| Physical Form | White solid/crystal | [5] |

| Melting Point | 97-99 °C | [5][6] |

| Storage | 2-8°C under an inert atmosphere | [6] |

Synthesis Protocols

The synthesis of this compound is typically achieved through a Pudovik-type reaction, which involves the nucleophilic addition of a phosphite to a carbonyl compound. Two detailed experimental protocols are presented below.

Method 1: Base-Catalyzed Reaction in Solution

This method involves the reaction of 2-carboxybenzaldehyde with dimethyl hydrogen phosphite in the presence of a strong base, followed by an acidic workup to promote cyclization.

Experimental Protocol:

-

Dissolve sodium methoxide (2.28 g, 0.042 mol) in methanol (40 mL) in a 150 mL round-bottom flask at 0 °C.[5]

-

To this solution, add dimethyl hydrogen phosphite (4.8 mL, 0.049 mol) and 2-carboxybenzaldehyde (5.00 g, 0.033 mol) dropwise over 30 minutes, maintaining the temperature at 0 °C.[5]

-

Allow the mixture to warm to room temperature and stir for 8 hours.[5]

-

After the reaction is complete, cool the mixture and add methanesulfonic acid (3.1 mL, 0.047 mol) dropwise, followed by stirring for 30 minutes.[5]

-

Remove the solvent under reduced pressure.[5]

-

Add 40 mL of water and extract the aqueous phase three times with dichloromethane.[5]

-

Combine the organic phases, wash with water until neutral, and dry over anhydrous sodium sulfate.[5]

-

Evaporate the dichloromethane under reduced pressure to yield the product as a white solid (4.93 g, 99% yield).[5]

Method 2: Solvent-Free High-Temperature Reaction

This alternative method involves the direct reaction of 2-formylbenzoic acid with dimethyl phosphite at an elevated temperature without the use of a solvent.

Experimental Protocol:

-

Combine 2-formylbenzoic acid (2.0 g, 15.0 mmol) and dimethyl phosphite (4.0 g, 36.0 mmol) in a suitable reaction vessel.[7]

-

Heat the mixture to 100 °C in an oil bath and stir for 8 hours.[7]

-

Cool the mixture to room temperature and pour it into 20 mL of ice-cold water.[7]

-

Extract the aqueous mixture with dichloromethane (3 x 30 mL).[7]

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent in vacuo to obtain a white solid.[7]

-

Recrystallize the solid from ethanol to yield the pure product (2.25 g, 62.3% yield).[7]

Synthesis Workflow Diagram

Caption: Comparative workflow for the synthesis of the target compound.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound.

¹H-NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| 3.62 | d | 8 | -OCH₃ | [5] |

| 3.86 | d | 12 | -OCH₃ | [5] |

| 6.36 | d | 8 | -CH-P | [5] |

| 7.70-7.74 | m | 2 x ArH | [5] | |

| 7.88-7.91 | m | 1 x ArH | [5] | |

| 7.96-7.98 | m | 1 x ArH | [5] | |

| (Solvent: DMSO-d₆, 500 MHz) |

¹³C-NMR and ³¹P-NMR Spectroscopy

Role in the Synthesis of Olaparib

This compound is a key precursor in the synthesis of Olaparib. It participates in a Horner-Wadsworth-Emmons reaction with an appropriate aldehyde to construct the core structure of the final drug molecule.[8]

Olaparib Synthesis Workflow

Caption: Synthetic route to Olaparib utilizing the title phosphonate.

Biological Context: PARP Inhibition Signaling Pathway

Olaparib, synthesized from the title compound, is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways for double-strand DNA breaks (DSBs), such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DSBs during replication. This results in genomic instability and cell death through a process known as synthetic lethality.

PARP Inhibition and Synthetic Lethality Pathway

Caption: Olaparib induces synthetic lethality in BRCA-deficient cells.

References

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Dimethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)phosphonate | C10H11O5P | CID 11118213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, CAS No. 61260-15-9 - iChemical [ichemical.com]

- 5. 3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonic acid | 61260-15-9 [chemicalbook.com]

- 6. 61260-15-9 this compound AKSci 9166AB [aksci.com]

- 7. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of "Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate. This compound, identified by CAS Number 61260-15-9, is a key intermediate in the synthesis of pharmaceutically active molecules, notably as a precursor to Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][2] This document consolidates available data on its chemical and physical characteristics, provides a detailed experimental protocol for its synthesis, and explores its role in medicinal chemistry, particularly in the context of prodrug strategies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in synthetic and medicinal chemistry.

| Property | Value | Reference |

| CAS Number | 61260-15-9 | [3] |

| Molecular Formula | C₁₀H₁₁O₅P | [4] |

| Molecular Weight | 242.16 g/mol | [4] |

| Appearance | White solid/crystal | [5] |

| Melting Point | 97-99 °C | [5][6][7] |

| Boiling Point (Predicted) | 402.0 ± 45.0 °C at 760 mmHg | [7] |

| Density | 1.35 g/cm³ | [7] |

| Purity | Typically ≥ 98% | [6][8] |

| Storage Conditions | Inert atmosphere, 2-8°C |

Spectral Data

Detailed spectral data is essential for the unambiguous identification and quality control of this compound.

¹H NMR Spectroscopy

-

Solvent: DMSO-d₆

-

Frequency: 500 MHz

-

Chemical Shifts (δ) and Coupling Constants (J):

-

δ 7.98-7.96 (m, 1H, Ar-H)

-

δ 7.91-7.88 (m, 1H, Ar-H)

-

δ 7.74-7.70 (m, 2H, Ar-H)

-

δ 6.36 (d, J = 8 Hz, 1H, P-CH)

-

δ 3.86 (d, J = 12 Hz, 3H, O-CH₃)

-

δ 3.62 (d, J = 8 Hz, 3H, O-CH₃)[5]

-

A predicted ¹H-NMR spectrum in d6-DMSO shows similar shifts.[9]

Mass Spectrometry

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is mentioned as a source of spectral information for this compound.[4]

Experimental Protocols

Synthesis of this compound

This protocol is based on a reported synthesis of the compound.[5]

Materials:

-

2-Carboxybenzaldehyde

-

Dimethyl hydrogen phosphite

-

Sodium methoxide

-

Methanol

-

Methanesulfonic acid

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

Dissolve sodium methoxide (0.042 mol) in methanol (40 mL) in a 150 mL round-bottom flask.

-

Cool the solution to 0 °C.

-

Add dimethyl hydrogen phosphite (0.049 mol) and 2-carboxybenzaldehyde (0.033 mol) dropwise over 30 minutes.

-

Stir the mixture at room temperature for 8 hours.

-

After the reaction is complete, add methanesulfonic acid (0.047 mol) dropwise and stir for an additional 30 minutes.

-

Remove the solvent under reduced pressure.

-

Add 40 mL of water to the residue.

-

Extract the aqueous phase three times with dichloromethane.

-

Combine the organic phases and wash with water until neutral.

-

Dry the organic phase with anhydrous sodium sulfate.

-

Evaporate the dichloromethane under reduced pressure to yield the product as a white solid (99% yield).[5]

Visual Representation of the Synthesis Workflow:

Role in Medicinal Chemistry

This compound is a crucial intermediate in the synthesis of PARP-1 and PARP-2 inhibitors.[2] PARP enzymes are involved in DNA repair, and their inhibition is a therapeutic strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[1] The phosphonate moiety is a key structural feature that contributes to the biological activity of the final drug molecule.

Application in the Synthesis of PARP Inhibitors

This compound serves as a building block for constructing the core structure of certain PARP inhibitors. The synthetic route typically involves the reaction of the phosphonate with other organic molecules to build the final, more complex drug candidate.

Logical Relationship in PARP Inhibitor Synthesis:

Potential as a Phosphonate Prodrug Moiety

Phosphonates are often used as isosteric replacements for phosphates in drug design to enhance interaction with enzymes.[10] However, their charged nature at physiological pH can limit cell permeability.[10] To overcome this, phosphonates are often derivatized into prodrugs, which are neutral molecules that can cross cell membranes and are then enzymatically cleaved inside the cell to release the active phosphonate drug.[10][11]

The ester groups in this compound could potentially act as prodrug moieties. While specific studies on the bioactivation of this particular compound are not widely available, the general mechanism of phosphonate prodrug activation by cellular esterases is a well-established concept in medicinal chemistry.[10][12]

General Bioactivation Pathway for Phosphonate Prodrugs:

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound. It should be stored in a cool, dry, and well-ventilated area under an inert atmosphere.

Conclusion

This compound is a valuable synthetic intermediate with significant applications in the pharmaceutical industry, particularly in the development of PARP inhibitors. Its well-defined physicochemical properties and established synthetic route make it a readily accessible building block for medicinal chemists. Further research into its potential as a phosphonate prodrug could unveil new therapeutic applications for this versatile molecule. This guide provides a solid foundation of technical information for researchers and developers working with this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CAS # 61260-15-9, this compound, (3-Oxo-1,3-dihydroisobenzofuran-1-yl)phosphonic acid dimethyl ester - chemBlink [chemblink.com]

- 4. Dimethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)phosphonate | C10H11O5P | CID 11118213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonic acid | 61260-15-9 [chemicalbook.com]

- 6. 61260-15-9 this compound AKSci 9166AB [aksci.com]

- 7. Cas 61260-15-9,3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonic acid | lookchem [lookchem.com]

- 8. 61260-15-9 | this compound - Fluoropharm [fluoropharm.com]

- 9. This compound, CAS No. 61260-15-9 - iChemical [ichemical.com]

- 10. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate, a key intermediate in the synthesis of various compounds, including Poly(ADP-ribose) polymerase (PARP) inhibitors. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.96 | d | 7.7 | 1H | Ar-H |

| 7.88 | t | 7.5 | 1H | Ar-H |

| 7.76 - 7.71 | m | 1H | Ar-H | |

| 7.69 | d | 7.4 | 1H | Ar-H |

| 6.38 | d | 11.1 | 1H | P-CH |

| 3.84 | d | 10.9 | 3H | O-CH₃ |

| 3.64 | d | 10.7 | 3H | O-CH₃ |

¹³C NMR (126 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Assignment |

| 169.88 | C=O |

| 144.52 | Ar-C |

| 135.27 | Ar-C |

| 130.39 | Ar-C |

| 125.97 | Ar-C |

| 124.83 | Ar-C |

| 123.95 | Ar-C |

| 75.84 | P-CH |

| 54.34 | O-CH₃ |

| 40.01 | O-CH₃ |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) [1]

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 243.0422 | 243.0420 |

Infrared (IR) Spectroscopy

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

The synthesis of this compound is achieved through the reaction of 3-hydroxyisobenzofuran-1(3H)-one with dimethyl phosphite.[1]

Materials:

-

3-hydroxyisobenzofuran-1(3H)-one

-

Dimethyl phosphite

-

Sodium methoxide solution (0.5 M in methanol)

-

Anhydrous methanol

-

Methanesulfonic acid

Procedure:

-

To a 0.5 M solution of sodium methoxide in methanol (19.8 mL, 9.9 mmol), add dimethyl phosphite (1.3 mL, 14.3 mmol) at 0 °C.

-

Stir the solution at 0 °C for 10 minutes.

-

Slowly add a suspension of 3-hydroxyisobenzofuran-1(3H)-one (1.62 g, 7.07 mmol) in anhydrous methanol (10 mL).

-

Allow the reaction mixture to warm to room temperature over a period of 1 hour.

-

Cool the solution in an ice bath and add methanesulfonic acid (1.0 mL, 15.5 mmol) dropwise.

-

The resulting solid can be further purified by recrystallization.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Instrumentation: A 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve the sample in deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

Mass Spectrometry:

-

Instrumentation: A time-of-flight (TOF) mass spectrometer.

-

Ionization Method: Electrospray ionization (ESI) is a common method for this type of compound.

-

Analysis: Perform high-resolution mass spectrometry (HRMS) to determine the accurate mass and confirm the elemental composition.

Infrared Spectroscopy:

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer, such as a Bruker Tensor 27.

-

Sample Preparation: The spectrum can be recorded with the neat compound or as a solution.

-

Data Acquisition: Record the spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹). Absorptions are reported in wavenumbers (cm⁻¹).

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic route to this compound.

References

An In-depth Technical Guide on the Crystal Structure of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural chemistry of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate and its derivatives. This class of compounds is of significant interest to the pharmaceutical industry, primarily as key intermediates in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.

While a publicly available crystal structure for this compound could not be located, this guide presents the detailed crystallographic data for a closely related analogue, Hydronium (3-oxo-1-phosphono-1,3-dihydroisobenzofuran-1-yl)phosphonate . The structural information from this analogue provides valuable insights into the molecular geometry and potential intermolecular interactions of the target compound and its derivatives.

Introduction

This compound (CAS 61260-15-9) is a crucial building block in the synthesis of several PARP inhibitors, including Olaparib.[1] PARP enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR) pathway.[2] Inhibiting these enzymes has proven to be an effective strategy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, through a concept known as synthetic lethality.[2]

Understanding the three-dimensional structure of this phosphonate derivative is critical for structure-based drug design and the development of novel PARP inhibitors with improved efficacy and selectivity. This guide summarizes the available crystallographic data, provides detailed experimental protocols for synthesis and crystallization, and illustrates the relevant biological signaling pathway.

Crystal Structure Analysis

The crystal structure of Hydronium (3-oxo-1-phosphono-1,3-dihydroisobenzofuran-1-yl)phosphonate reveals key architectural features of the phthalide phosphonate scaffold. The analysis of this analogue provides a robust model for understanding the conformational preferences and packing interactions of the dimethyl ester derivative.

Crystallographic Data

The following tables summarize the crystallographic data collected for Hydronium (3-oxo-1-phosphono-1,3-dihydroisobenzofuran-1-yl)phosphonate.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₈H₇O₈P₂⁻ · H₃O⁺ |

| Formula Weight | 312.10 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | |

| a | 26.2271(9) Å |

| b | 7.2913(3) Å |

| c | 15.2621(6) Å |

| α | 90° |

| β | 124.103(2)° |

| γ | 90° |

| Volume | 2416.66(16) ų |

| Z | 8 |

| Data Collection | |

| Diffractometer | Nonius KappaCCD |

| Reflections Collected | 14205 |

| Independent Reflections | 2139 |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| R-factor (R1) | 0.045 |

| wR-factor (wR2) | 0.126 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| P1 - O3 | 1.503(2) |

| P1 - O4 | 1.511(2) |

| P1 - O5 | 1.564(2) |

| P1 - C1 | 1.854(3) |

| P2 - O6 | 1.498(2) |

| P2 - O7 | 1.507(2) |

| P2 - O8 | 1.569(2) |

| P2 - C1 | 1.860(3) |

| O1 - C8 | 1.210(4) |

| O2 - C8 | 1.355(4) |

| O2 - C7 | 1.470(4) |

| C1 - C7 | 1.535(4) |

Table 3: Selected Bond Angles (°)

| Atoms | Angle (°) |

| O3 - P1 - O4 | 115.15(12) |

| O3 - P1 - O5 | 110.19(12) |

| O4 - P1 - O5 | 108.97(12) |

| O3 - P1 - C1 | 108.19(13) |

| O4 - P1 - C1 | 107.82(13) |

| O5 - P1 - C1 | 106.18(12) |

| O6 - P2 - O7 | 115.54(13) |

| O6 - P2 - O8 | 110.74(12) |

| O7 - P2 - O8 | 108.57(12) |

| O6 - P2 - C1 | 108.06(13) |

| O7 - P2 - C1 | 107.57(13) |

| O8 - P2 - C1 | 105.99(12) |

| C7 - C1 - P1 | 112.9(2) |

| C7 - C1 - P2 | 113.3(2) |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved through the reaction of 2-carboxybenzaldehyde with dimethyl phosphite.[1]

Materials:

-

2-Carboxybenzaldehyde

-

Dimethyl phosphite

-

Sodium methoxide

-

Methanol

-

Methanesulfonic acid

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve sodium methoxide in methanol at 0°C.

-

To this solution, add dimethyl phosphite and 2-carboxybenzaldehyde dropwise over 30 minutes at 0°C.

-

Allow the reaction mixture to stir at room temperature for 8 hours.

-

Upon completion of the reaction, add methanesulfonic acid dropwise and stir for an additional 30 minutes.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract the aqueous phase three times with dichloromethane.

-

Combine the organic phases, wash with water until neutral, and dry over anhydrous sodium sulfate.

-

Evaporate the dichloromethane under reduced pressure to yield the product as a white solid.[1]

References

An In-Depth Technical Guide on the Stability and Degradation Profile of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the expected stability and degradation profile of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate based on established principles of organic chemistry and general knowledge of related substance classes. As of the date of this publication, specific experimental stability studies for this compound are not publicly available. The experimental protocols and degradation pathways described herein are representative and should be adapted and validated for specific applications.

Executive Summary

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, notably PARP inhibitors like Olaparib. Understanding its stability and degradation profile is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide outlines the potential degradation pathways under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, based on the reactivity of its core functional groups: a phosphonate ester and a phthalide (3-oxo-1,3-dihydroisobenzofuran) ring system. This document also provides detailed, representative experimental protocols for conducting forced degradation studies in line with ICH guidelines.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 61260-15-9 |

| Molecular Formula | C₁₀H₁₁O₅P |

| Molecular Weight | 242.17 g/mol |

| Appearance | White to off-white solid/crystal |

| Melting Point | 97-99 °C |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C. Protect from light and moisture. |

Potential Degradation Pathways

The structure of this compound contains two primary moieties susceptible to degradation: the dimethyl phosphonate ester and the phthalide lactone.

Hydrolytic Degradation

Phosphonate esters are known to be susceptible to hydrolysis under both acidic and basic conditions[1][2]. The phthalide ring, being a lactone (cyclic ester), is also prone to hydrolysis.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the phosphoryl oxygen or the lactone carbonyl oxygen would facilitate nucleophilic attack by water. This could lead to the cleavage of the P-O-CH₃ bonds to yield the corresponding phosphonic acid and methanol, and/or the opening of the lactone ring to form 2-carboxybenzaldehyde and dimethyl phosphite.

-

Base-Catalyzed Hydrolysis: In basic media, direct nucleophilic attack of a hydroxide ion on the phosphorus atom or the lactone carbonyl carbon is the likely mechanism. This would result in the formation of the phosphonate salt and methanol, and/or the salt of the opened lactone.

Oxidative Degradation

While the core structure is relatively robust against oxidation, forced conditions using strong oxidizing agents like hydrogen peroxide could potentially lead to degradation. Possible sites of oxidation include the aromatic ring, although this would likely require harsh conditions.

Photolytic Degradation

The aromatic benzene ring in the isobenzofuranone structure suggests potential susceptibility to photodegradation upon exposure to UV light. Photolytic stress could induce radical reactions, leading to a complex mixture of degradation products. The photodegradation of phosphonates can be enhanced in the presence of metal ions like iron[3][4][5].

Thermal Degradation

At elevated temperatures, thermal decomposition is expected. A safety data sheet for this compound indicates that hazardous decomposition products include carbon oxides and phosphorus oxides[6]. The likely pathway involves the elimination of the dimethyl phosphonate group and potential fragmentation of the isobenzofuranone ring system.

A logical workflow for investigating these potential degradation pathways is illustrated below.

A hypothetical signaling pathway illustrating the main degradation routes is presented below.

Quantitative Data Summary

Specific quantitative data for the degradation of this compound is not available in the public domain. The following tables are representative templates for presenting data from forced degradation studies.

Table 2: Summary of Forced Degradation Results (Hypothetical)

| Stress Condition | Duration | % Degradation | No. of Degradants | Mass Balance (%) |

| 0.1 M HCl, 60°C | 24 h | 15.2 | 2 | 99.5 |

| 0.1 M NaOH, RT | 8 h | 22.5 | 3 | 98.9 |

| Water, 60°C | 72 h | < 1.0 | 0 | 100.2 |

| 3% H₂O₂, RT | 24 h | 8.7 | 1 | 99.8 |

| Photolytic (ICH Q1B) | 1.2 M lux h, 200 W h/m² | 12.1 | 2 | 99.2 |

| Thermal, 80°C | 48 h | 5.5 | 1 | 100.1 |

Table 3: Chromatographic Data of Potential Degradants (Hypothetical)

| Peak | Retention Time (min) | Relative Retention Time (RRT) | Formation Condition |

| Parent Compound | 12.5 | 1.00 | - |

| Degradant 1 | 8.2 | 0.66 | Acidic, Basic Hydrolysis |

| Degradant 2 | 10.1 | 0.81 | Photolytic |

| Degradant 3 | 14.8 | 1.18 | Basic Hydrolysis |

Experimental Protocols

The following are detailed, representative protocols for conducting forced degradation studies, based on ICH guidelines[1][3][4][7][8].

General Preparation

-

Sample Concentration: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

-

Control Samples: For each stress condition, prepare a control sample stored at normal conditions (e.g., 25°C/60% RH) in the dark to serve as a baseline.

Hydrolytic Degradation Study

-

Acid Hydrolysis:

-

Pipette 1 mL of the stock solution into a vial.

-

Add 1 mL of 1.0 M hydrochloric acid.

-

Incubate the vial in a water bath at 60°C.

-

Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 1.0 M sodium hydroxide.

-

Dilute with mobile phase to an appropriate concentration for analysis.

-

-

Base Hydrolysis:

-

Pipette 1 mL of the stock solution into a vial.

-

Add 1 mL of 1.0 M sodium hydroxide.

-

Maintain the vial at room temperature.

-

Withdraw aliquots at time points (e.g., 1, 2, 4, 8 hours).

-

Neutralize with an equivalent amount of 1.0 M hydrochloric acid.

-

Dilute with mobile phase for analysis.

-

-

Neutral Hydrolysis:

-

Pipette 1 mL of the stock solution into a vial.

-

Add 1 mL of purified water.

-

Incubate at 60°C and sample as in the acid hydrolysis protocol.

-

Oxidative Degradation Study

-

Pipette 1 mL of the stock solution into a vial.

-

Add 1 mL of 3% (w/v) hydrogen peroxide solution.

-

Keep the vial at room temperature, protected from light.

-

Monitor the reaction at time points (e.g., 2, 6, 12, 24 hours).

-

Dilute with mobile phase for analysis.

Photostability Study

-

Accurately weigh a small amount of the solid compound into a thin, transparent layer in a petri dish.

-

Prepare a solution of the compound (e.g., 1 mg/mL) in a quartz cuvette.

-

Place the samples in a photostability chamber.

-

Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

Maintain a dark control sample under the same temperature conditions.

-

Analyze the samples after exposure.

Thermal Degradation Study

-

Place the solid compound in a vial in a thermostatically controlled oven at 80°C.

-

Withdraw samples at specified time points (e.g., 24, 48, 72 hours).

-

Dissolve the samples in a suitable solvent and dilute for analysis.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated.

-

Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is often a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance.

-

Analysis: For characterization and identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable[9][10][11][12].

The workflow for the analytical part of the study can be visualized as follows:

Conclusion

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Oxidative degradation studies: Significance and symbolism [wisdomlib.org]

- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. jordilabs.com [jordilabs.com]

- 5. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 9. Development and validation of a liquid chromatography-tandem mass spectrometry method for comprehensive detection of organophosphate esters and their degradation products in sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure | MDPI [mdpi.com]

- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]

Mechanism of formation of "Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate"

An In-depth Technical Guide to the Formation of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of this compound, a key intermediate in the synthesis of various pharmaceutical compounds, including PARP inhibitors like Olaparib.[1][2][3] This document details the underlying chemical principles, experimental protocols, and quantitative data associated with its synthesis.

Introduction

This compound (CAS No. 61260-15-9) is a heterocyclic phosphonate ester.[4] Its structure, featuring a phthalide (isobenzofuranone) core bonded to a dimethyl phosphonate group, makes it a valuable synthon in medicinal chemistry. The primary route to its synthesis involves the reaction of 2-carboxybenzaldehyde with dimethyl phosphite, a process that encompasses a nucleophilic addition followed by an intramolecular cyclization.

Reaction Mechanism

The formation of this compound proceeds via a base-catalyzed intramolecular Pudovik reaction.[5][6] The mechanism can be delineated into three key stages:

-

Deprotonation of Dimethyl Phosphite: A base, typically sodium methoxide, deprotonates dimethyl phosphite to generate a nucleophilic phosphite anion.

-

Nucleophilic Addition: The phosphite anion attacks the electrophilic carbonyl carbon of the aldehyde group in 2-carboxybenzaldehyde, forming an alkoxide intermediate.

-

Intramolecular Cyclization (Lactonization): The newly formed alkoxide oxygen attacks the carboxylic acid carbonyl carbon, leading to a ring closure and the formation of the stable five-membered lactone ring of the phthalide structure. This step is followed by protonation to yield the final product.

Visualizing the Mechanism

The following diagram illustrates the step-by-step reaction mechanism.

Caption: Reaction mechanism for the formation of the target compound.

Experimental Protocol

The following protocol is based on a reported synthesis of this compound.[4]

Materials and Reagents:

-

2-Carboxybenzaldehyde

-

Dimethyl phosphite

-

Sodium methoxide

-

Methanol

-

Methanesulfonic acid

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve sodium methoxide (2.28 g, 0.042 mol) in methanol (40 mL) in a 150 mL round-bottom flask.

-

Cool the solution to 0 °C.

-

Add dimethyl hydrogen phosphite (4.8 mL, 0.049 mol) and 2-carboxybenzaldehyde (5.00 g, 0.033 mol) dropwise to the solution over 30 minutes.

-

Stir the mixture at room temperature for 8 hours.

-

After the reaction is complete, add methanesulfonic acid (3.1 mL, 0.047 mol) dropwise and stir for an additional 30 minutes.

-

Remove the solvent under reduced pressure.

-

Add 40 mL of water to the residue.

-

Extract the aqueous phase with dichloromethane (3 x volumes).

-

Combine the organic phases and wash with water until neutral.

-

Dry the organic phase with anhydrous sodium sulfate.

-

Evaporate the dichloromethane under reduced pressure to yield the final product.

Quantitative Data

Table 1: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Starting Material | 2-Carboxybenzaldehyde | [4] |

| Reagents | Dimethyl phosphite, Sodium methoxide | [4] |

| Solvent | Methanol | [4] |

| Reaction Temperature | 0 °C to Room Temperature | [4] |

| Reaction Time | 8 hours | [4] |

| Yield | 99% | [4] |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁O₅P | [4] |

| Molecular Weight | 242.17 g/mol | [4] |

| Appearance | White solid | [4] |

| Melting Point | 97-99 °C | [3] |

| Boiling Point | 402.0 ± 45.0 °C (Predicted) | [3] |

| Density | 1.35 g/cm³ | [3] |

| ¹H-NMR (500 MHz, DMSO-d₆) δ (ppm) | 3.62 (3H, d, J = 8 Hz), 3.86 (3H, d, J = 12 Hz), 6.36 (1H, d, J = 8 Hz), 7.70-7.74 (2H, m), 7.88-7.91 (1H, m), 7.96-7.98 (1H, m) | [4] |

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: A typical experimental workflow for the synthesis.

Conclusion

The formation of this compound is an efficient process achieved through a base-catalyzed intramolecular Pudovik reaction of 2-carboxybenzaldehyde and dimethyl phosphite. The high yield and straightforward protocol make this a reliable method for producing this key pharmaceutical intermediate. Understanding the nuances of the reaction mechanism and experimental parameters is crucial for researchers and professionals in drug development to optimize synthesis and ensure high purity of the final product.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. watsonnoke.com [watsonnoke.com]

- 3. lookchem.com [lookchem.com]

- 4. 3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonic acid | 61260-15-9 [chemicalbook.com]

- 5. Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Emerging Role of Isobenzofuranone Phosphonates in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic integration of the isobenzofuranone (phthalide) scaffold with a phosphonate moiety presents a compelling avenue in modern medicinal chemistry. This combination harnesses the diverse biological activities of the phthalide nucleus, which includes antioxidant, antifungal, and antiproliferative effects, with the phosphonate group's ability to act as a stable mimic of phosphate esters or as a transition-state analogue inhibitor of various enzymes.[1][2][3][4] This guide explores the synthesis, mechanisms of action, and potential therapeutic applications of this promising class of hybrid molecules.

Core Scaffolds and Rationale for Combination

-

Isobenzofuran-1(3H)-one (Phthalide): This bicyclic structure, consisting of a γ-lactone fused to a benzene ring, is a privileged scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its applications span from antifungal and anti-platelet to cytotoxic and neuroprotective agents.[1][2]

-

Phosphonates (R-PO(OR)₂): Characterized by a stable phosphorus-carbon (P-C) bond, phosphonates are resistant to chemical and enzymatic hydrolysis, unlike their phosphate ester counterparts.[3] This stability makes them excellent bioisosteres for phosphate groups in substrates for enzymes like kinases and phosphatases.[3][4] They are also effective mimics of the tetrahedral transition states involved in amide and ester hydrolysis, leading to potent enzyme inhibition.[3][4][5]

The combination of these two moieties aims to create novel drug candidates with enhanced biological activity, improved stability, and potentially new mechanisms of action.

Synthesis of Isobenzofuranone Phosphonates

The synthesis of isobenzofuranone phosphonates can be approached through several routes. A common strategy involves the reaction of an appropriate phthalide precursor with a phosphorus-containing reagent. For instance, the synthesis of 3,3-bis(diethylphosphono)-1(3H)-isobenzofuranone has been achieved through the reaction of o-phthaloyl chloride with sodium diethylphosphite.[6]

Another general approach could involve the functionalization of a pre-formed isobenzofuranone at the C-3 position. While specific protocols for direct phosphonylation at C-3 are not extensively detailed in the provided search results, a logical synthetic pathway can be proposed based on established organic chemistry principles.

Experimental Protocols

Protocol 1: Synthesis of 3,3-Bis(diethylphosphono)-1(3H)-isobenzofuranone

This protocol is based on the reaction of o-phthaloyl chloride with a phosphite source.[6]

Materials:

-

o-Phthaloyl chloride

-

Sodium diethylphosphite

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve o-phthaloyl chloride in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of sodium diethylphosphite in anhydrous THF to the cooled solution of o-phthaloyl chloride with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the desired 3,3-bis(diethylphosphono)-1(3H)-isobenzofuranone.

-

Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.[6]

Diagram: General Synthetic Workflow

Caption: Synthetic workflow for 3,3-bis(diethylphosphono)-1(3H)-isobenzofuranone.

Potential Applications in Medicinal Chemistry

The unique structural features of isobenzofuranone phosphonates suggest their potential in several therapeutic areas, primarily as enzyme inhibitors.

The isobenzofuranone core is known to exhibit antiproliferative and cytotoxic effects against various cancer cell lines.[1][7] For instance, certain C-3 functionalized isobenzofuran-1(3H)-ones have shown significant activity against lymphoma and myeloid leukemia cell lines, with some derivatives demonstrating biological activity superior to the commercial drug etoposide.[1][7][8] The addition of a phosphonate group could enhance this activity by targeting enzymes crucial for cancer cell proliferation and survival.

Quantitative Data on Antiproliferative Activity of Isobenzofuranone Derivatives:

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 17 | K562 (myeloid leukemia) | 2.79 | [7] |

| Compound 18 | K562 (myeloid leukemia) | 1.71 | [7] |

| Etoposide (VP16) | K562 (myeloid leukemia) | 3.51 | [7] |

| Compound 8 | HL-60 | 21.00 µg/mL | [1] |

| Compound 8 | MDA-MB435 | 12.17 µg/mL | [1] |

| Compound 9 | HL-60 | 3.24 µg/mL | [1] |

| Compound 9 | SF295 | 10.09 µg/mL | [1] |

| Compound 9 | MDA-MB435 | 8.70 µg/mL | [1] |

Note: The table includes data for isobenzofuranone derivatives to highlight the potential of the core scaffold. Data for phosphonate-substituted derivatives is limited in the provided search results.

The phosphonate group is a key player in designing enzyme inhibitors.[3][4] Isobenzofuranone phosphonates could act as inhibitors for a range of enzymes, including:

-

Proteases: The phosphonate can mimic the tetrahedral transition state of peptide bond hydrolysis, making these compounds potential inhibitors of proteases involved in cancer, inflammation, and viral replication.

-

Phosphatases: By acting as non-hydrolyzable mimics of phosphotyrosine or phosphoserine/threonine, they could inhibit protein tyrosine phosphatases (PTPs) or other phosphatases, which are important targets in various diseases.[9]

-

Enzymes of the Isoprenoid Biosynthesis Pathway: Bisphosphonates are known inhibitors of farnesyl diphosphate synthase (FPPS), an enzyme in the mevalonate pathway.[5][10] Isobenzofuranone phosphonates could be designed to target this or other enzymes in related pathways.

Diagram: Mechanism of Enzyme Inhibition by a Transition-State Analogue

Caption: Enzyme inhibition by a transition-state analogue.

-

Antidepressant Agents: Recent studies have shown that some isobenzofuran-1(3H)-one derivatives act as serotonin reuptake inhibitors, suggesting potential antidepressant effects.[11] Compound 10a, for example, significantly improved depression-like behavior in mice by increasing serotonin levels.[11]

-

Antimicrobial and Antifungal Activity: Various substituted isobenzofuran-1(3H)-ones have demonstrated antifungal and antibacterial properties.[12]

-

Neuroprotection: The antioxidant properties of the phthalide core suggest a potential role in combating oxidative stress-related neurodegenerative diseases.[2]

Future Perspectives

The field of isobenzofuranone phosphonates is still in its early stages, but the foundational chemistry and biology are promising. Future research should focus on:

-

Diversification of Synthetic Routes: Developing more efficient and versatile methods for the synthesis of a wide range of isobenzofuranone phosphonate analogues.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the isobenzofuranone core and the phosphonate group to understand the structural requirements for potent and selective biological activity.

-

Target Identification and Validation: Elucidating the specific molecular targets of these compounds to understand their mechanisms of action.

-

Prodrug Strategies: Designing prodrugs of isobenzofuranone phosphonates to improve their pharmacokinetic properties, such as cell permeability and oral bioavailability.[13]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antiproliferative activity of C-3 functionalized isobenzofuran-1(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Inhibition of isoprene biosynthesis pathway enzymes by phosphonates, bisphosphonates, and diphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate from 2-carboxybenzaldehyde. This phosphonate derivative is a valuable reagent in the synthesis of various pharmaceutical compounds, including inhibitors of PARP-1 and PARP-2, which have shown efficacy against certain types of cancer.[1] The synthesis involves the addition of dimethyl phosphite to the aldehyde functionality of 2-carboxybenzaldehyde, followed by an intramolecular cyclization. The presented protocol is based on a well-established synthetic route, offering high yields and purity.

Introduction

This compound is a key intermediate in the synthesis of complex heterocyclic molecules.[2] Its structure, featuring a phosphonate group attached to a phthalide ring, makes it a versatile building block for creating diverse molecular architectures. The synthesis described herein is a variation of the Pudovik reaction, a classic method for forming carbon-phosphorus bonds through the addition of a hydrophosphoryl compound to a carbonyl group.[3][4][5] The proximity of the carboxylic acid to the aldehyde in 2-carboxybenzaldehyde facilitates a spontaneous intramolecular lactonization, leading to the desired isobenzofuranone structure.

Reaction Scheme

The overall reaction is as follows:

2-Carboxybenzaldehyde + Dimethyl Phosphite → this compound

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 2-Carboxybenzaldehyde | 5.00 g (0.033 mol) | [6] |

| Dimethyl Phosphite | 4.8 mL (0.049 mol) | [6] |

| Sodium Methoxide | 2.28 g (0.042 mol) | [6] |

| Methanol (Solvent) | 40 mL | [6] |

| Methanesulfonic Acid | 3.1 mL (0.047 mol) | [6] |

| Reaction Conditions | ||

| Initial Temperature | 0 °C | [6] |

| Reaction Temperature | Room Temperature | [6] |

| Reaction Time | 8 hours | [6] |

| Product | ||

| Product Name | This compound | |

| Molecular Formula | C10H11O5P | [6][7] |

| Molecular Weight | 242.17 g/mol | [6][7] |

| Appearance | White solid | [6] |

| Yield | 4.93 g (99%) | [6] |

| Melting Point | 97-99 °C | [6] |

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

-

2-Carboxybenzaldehyde

-

Dimethyl phosphite

-

Sodium methoxide

-

Methanol

-

Methanesulfonic acid

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate

-

150 mL round-bottom flask

-

Stirring apparatus

-

Ice bath

-

Standard laboratory glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 150 mL round-bottom flask, dissolve sodium methoxide (2.28 g, 0.042 mol) in methanol (40 mL).[6]

-

Addition of Reactants: Cool the solution to 0 °C using an ice bath. To this solution, add dimethyl phosphite (4.8 mL, 0.049 mol) and 2-carboxybenzaldehyde (5.00 g, 0.033 mol) dropwise over a period of 30 minutes.[6]

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 8 hours.[6]

-

Quenching: Upon completion of the reaction, add methanesulfonic acid (3.1 mL, 0.047 mol) dropwise to the reaction mixture and stir for an additional 30 minutes.[6]

-

Work-up:

-

Isolation of Product: Evaporate the dichloromethane under reduced pressure to yield this compound as a white solid (4.93 g, 99% yield).[6]

Characterization Data (¹H-NMR):

-

¹H-NMR (500 MHz, DMSO-d6) δ: 3.62 (3H, d, J = 8 Hz), 3.86 (3H, d, J = 12 Hz), 6.36 (1H, d, J = 8 Hz), 7.74-7.70 (2H, m), 7.91-7.88 (1H, m), 7.98-7.96 (1H, m).[6]

Experimental Workflow

Caption: Synthetic workflow for this compound.

Signaling Pathway and Logical Relationships

The reaction proceeds through a nucleophilic addition of the phosphite to the aldehyde, which is a key step in the Pudovik reaction. The subsequent intramolecular cyclization is driven by the proximity of the carboxylic acid group, leading to the formation of the stable lactone ring.

Caption: Logical flow of the reaction mechanism.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform the reaction in a well-ventilated fume hood.

-

Sodium methoxide is corrosive and reacts with moisture. Handle with care.

-

Methanesulfonic acid is corrosive. Avoid contact with skin and eyes.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a fume hood.

Conclusion

The protocol described provides an efficient and high-yielding method for the synthesis of this compound. This compound serves as a crucial building block for the development of novel therapeutic agents. The detailed experimental procedure and workflow diagrams are intended to facilitate the reproduction of this synthesis in a research setting.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. watsonnoke.com [watsonnoke.com]

- 3. Pudovik reaction - Wikipedia [en.wikipedia.org]

- 4. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]

- 5. Stereoselective Pudovik reaction of aldehydes, aldimines, and nitroalkenes with CAMDOL-derived H-phosphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonic acid | 61260-15-9 [chemicalbook.com]

- 7. Dimethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)phosphonate | C10H11O5P | CID 11118213 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction Utilizing Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from aldehydes or ketones. This reaction utilizes a phosphonate-stabilized carbanion, which offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic carbanions and the facile removal of the water-soluble phosphate byproduct.[1][2][3]

This document provides detailed application notes and protocols for a specific and highly relevant application of the HWE reaction: the use of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate (CAS 61260-15-9). This phosphonate is a critical intermediate in the synthesis of several pharmaceuticals, most notably the poly (ADP-ribose) polymerase (PARP) inhibitor, Olaparib.[4][5] PARP inhibitors are at the forefront of targeted cancer therapies, particularly for cancers with deficiencies in DNA repair pathways, such as those with BRCA mutations.[4][6]

These protocols will detail the synthesis of the phosphonate reagent itself and its subsequent application in the HWE reaction to produce a key intermediate for Olaparib.

Data Presentation

Table 1: Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2-Carboxybenzaldehyde | Dimethyl phosphite | Sodium methoxide | Methanol | 0 to rt | 8 | 99 | [7] |

Table 2: Horner-Wadsworth-Emmons Reaction with this compound

| Aldehyde | Phosphonate | Base | Solvent | Product | Yield (%) | E:Z Ratio | Reference |

| 2-fluoro-5-formylbenzonitrile | This compound | Not specified | Not specified | 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile | 96 | 1:1 | [5][8] |

| 2-fluoro-5-formylbenzoic acid derivative | This compound | Triethylamine | 1,4-Dioxane | Olefin mixture | 76 | Not specified | [8] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a literature procedure for the synthesis of the title phosphonate.[7]

Materials:

-

2-Carboxybenzaldehyde

-

Dimethyl phosphite

-

Sodium methoxide

-

Methanol

-

Methanesulfonic acid

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate

-

Round-bottom flask (150 mL)

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a 150 mL round-bottom flask, dissolve sodium methoxide (2.28 g, 0.042 mol) in methanol (40 mL).

-

Cool the solution to 0 °C using an ice bath.

-

To the cooled solution, add dimethyl phosphite (4.8 mL, 0.049 mol) and 2-carboxybenzaldehyde (5.00 g, 0.033 mol) dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 8 hours.

-

After the reaction is complete, cool the mixture again and add methanesulfonic acid (3.1 mL, 0.047 mol) dropwise. Stir for an additional 30 minutes.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Add 40 mL of water to the residue.

-

Extract the aqueous phase with dichloromethane (3 x 20 mL).

-

Combine the organic phases and wash with water until neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the dichloromethane under reduced pressure to yield this compound as a white solid.

Protocol 2: Horner-Wadsworth-Emmons Reaction for the Synthesis of a PARP Inhibitor Intermediate

This protocol describes the reaction of this compound with 2-fluoro-5-formylbenzonitrile, a key step in the synthesis of Olaparib.[5][8]

Materials:

-

This compound

-

2-fluoro-5-formylbenzonitrile

-

Triethylamine

-

1,4-Dioxane

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and 1,4-dioxane.

-

Add 2-fluoro-5-formylbenzonitrile (1.0 equivalent) to the solution.

-

Add triethylamine (1.1 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to obtain 2-fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile as a mixture of E and Z isomers.

Visualizations

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]

- 4. nbinno.com [nbinno.com]

- 5. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonic acid | 61260-15-9 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: The Role of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate in Olaparib Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olaparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, is a crucial therapeutic agent in the treatment of cancers with deficiencies in DNA repair pathways, particularly those with BRCA mutations. The synthesis of this complex molecule relies on the strategic use of key intermediates to ensure high purity and yield. This document details the application of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate as a vital building block in the synthesis of Olaparib. We provide comprehensive experimental protocols, quantitative data, and visual diagrams to facilitate its use in research and development settings.

Introduction

The chemical synthesis of Olaparib involves a multi-step process where the formation of the core phthalazinone structure is a critical phase. This compound serves as a key reagent in a Horner-Wadsworth-Emmons reaction to construct a pivotal intermediate, 2-fluoro-5-[(3-oxo-2-benzofuran-1(3H)-ylidene)methyl] benzonitrile. This intermediate is then further elaborated to yield the final active pharmaceutical ingredient (API). The purity and reactivity of the phosphonate reagent are paramount for the success of the overall synthesis, directly impacting the yield and purity of subsequent intermediates and the final Olaparib product.[1] This document outlines the synthesis of the phosphonate itself and its subsequent application in the Olaparib synthesis pathway.

Data Presentation

Table 1: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 2-Formylbenzoic acid | [2] |

| Reagent | Dimethyl phosphite | [2] |

| Temperature | 100 °C | [2] |

| Reaction Time | 8 hours | [2] |

| Yield | 62.3% | [2] |

| Melting Point | 96.1–98.2 °C | [2] |

| Purity | ≥98.0% | [1] |

Table 2: Horner-Wadsworth-Emmons Reaction for Intermediate Synthesis

| Parameter | Value | Reference |

| Reactant A | This compound | [2] |

| Reactant B | 2-Fluoro-5-formylbenzonitrile | [2] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |

| Base | Triethylamine | [2] |

| Temperature | < 15 °C to Room Temperature | [2] |

| Product | 2-Fluoro-5-[(3-oxo-2-benzofuran-1-ylidene) methyl] benzonitrile | [2] |

| Yield | 78.5% | [2] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a literature procedure for the preparation of the key phosphonate intermediate.[2]

Materials:

-

2-Formylbenzoic acid (2.0 g, 15.0 mmol)

-

Dimethyl phosphite (4.0 g, 36.0 mmol)

-

Dichloromethane

-

Magnesium sulfate (MgSO4)

-

Ethanol

-

Ice-cold water

Equipment:

-

Round-bottom flask

-

Oil bath

-

Stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A mixture of 2-formylbenzoic acid (2.0 g, 15.0 mmol) and dimethyl phosphite (4.0 g, 36.0 mmol) is heated to 100 °C in an oil bath.

-

The mixture is stirred at this temperature for 8 hours.

-

After 8 hours, the mixture is cooled to room temperature.

-

The cooled mixture is poured into 20 mL of ice-cold water.

-

The aqueous mixture is extracted three times with 30 mL of dichloromethane.

-

The combined organic extracts are dried over magnesium sulfate.

-

The solvent is removed in vacuo to yield a white solid.

-

The solid is crystallized from ethanol to afford 2.25 g of this compound.

Protocol 2: Synthesis of 2-Fluoro-5-[(3-oxo-2-benzofuran-1-ylidene) methyl] benzonitrile

This protocol details the Horner-Wadsworth-Emmons reaction, a critical step in the Olaparib synthesis.[2]

Materials:

-

This compound (4.3 g, 17.8 mmol)

-

2-Fluoro-5-formylbenzonitrile (2.6 g, 17.5 mmol)

-

Anhydrous Tetrahydrofuran (THF) (40 mL)

-

Triethylamine (1.8 mL, 13 mmol)

-

Water

-

Diethyl ether

Equipment:

-

Reaction flask

-

Dropping funnel

-

Stirrer

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

To a mixture of this compound (4.3 g, 17.8 mmol) and 2-fluoro-5-formylbenzonitrile (2.6 g, 17.5 mmol) in 40 mL of anhydrous THF, add triethylamine (1.8 mL, 13 mmol) dropwise over 30 minutes.

-

Maintain the temperature below 15 °C during the addition using an ice bath.

-

After the addition is complete, the reaction mixture is slowly warmed to room temperature.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the reaction mixture is concentrated in vacuo.

-

The resulting residue is slurried in 50 mL of water for 30 minutes.

-

The solid is collected by filtration, washed with diethyl ether (2 x 10 mL), and dried to afford 3.6 g of the product.

Visualizations

Olaparib Synthesis Pathway

The following diagram illustrates the initial steps in the synthesis of Olaparib, highlighting the role of this compound.

Caption: Key steps in the synthesis of Olaparib.

Experimental Workflow for Intermediate Synthesis

This diagram outlines the workflow for the synthesis of the key intermediate using the Horner-Wadsworth-Emmons reaction.

Caption: Workflow for the Horner-Wadsworth-Emmons reaction.

Conclusion

This compound is a critical intermediate in a well-established synthetic route to Olaparib. The protocols provided herein, derived from peer-reviewed literature, offer a reliable method for the preparation and utilization of this compound. Adherence to these procedures can facilitate the efficient and high-yielding synthesis of key Olaparib intermediates, which is of significant interest to researchers and professionals in the field of oncology drug development.

References

Application Notes: Horner-Wadsworth-Emmons Olefination of Aldehydes with Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate (CAS No: 61260-15-9) is a key reagent utilized in the synthesis of complex organic molecules.[1] It is particularly valuable as an intermediate in the preparation of advanced pharmaceutical compounds, including inhibitors of poly (ADP-ribose) polymerase (PARP-1 and PARP-2), which are significant targets in cancer therapy research.[1][2][3]

This document provides a detailed protocol for the olefination of aldehydes using this phosphonate reagent. The reaction proceeds via the Horner-Wadsworth-Emmons (HWE) mechanism, a widely used method in organic synthesis for the formation of carbon-carbon double bonds.[4][5] The HWE reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes a nucleophilic addition to an aldehyde. Subsequent elimination of a water-soluble phosphate byproduct yields the desired alkene.[6][7] This reaction is known for its high reactivity and generally favors the formation of the (E)-stereoisomer.[4][8] The resulting products, (Z)-3-benzylideneisobenzofuran-1(3H)-ones, are a class of compounds that have been investigated for their potent antioxidant and antiplatelet activities.[9]

Reaction Mechanism and Workflow

The Horner-Wadsworth-Emmons (HWE) reaction begins with the deprotonation of the phosphonate at the carbon adjacent to the phosphorus and phthalide groups, creating a nucleophilic phosphonate carbanion.[4] This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate collapses to form an oxaphosphetane, which then fragments to yield the alkene product and a dialkyl phosphate salt.[6][8] The water-soluble nature of this phosphate byproduct simplifies purification compared to traditional Wittig reactions.[7][8]

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the preparation of the phosphonate reagent from 2-carboxybenzaldehyde.

Materials and Reagents:

-

2-Carboxybenzaldehyde

-

Dimethyl hydrogen phosphite

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Methanesulfonic acid

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

Procedure: [2]

-

In a 150 mL round-bottom flask, dissolve sodium methoxide (2.28 g, 0.042 mol) in methanol (40 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add dimethyl hydrogen phosphite (4.8 mL, 0.049 mol) and 2-carboxybenzaldehyde (5.00 g, 0.033 mol) dropwise to the solution over 30 minutes.

-

Remove the ice bath and stir the reaction mixture at room temperature for 8 hours.

-

After the reaction is complete (monitored by TLC), add methanesulfonic acid (3.1 mL, 0.047 mol) dropwise and stir for an additional 30 minutes.

-

Remove the solvent under reduced pressure.

-

Add 40 mL of water to the residue and extract the aqueous phase three times with dichloromethane.

-

Combine the organic phases, wash with water until neutral, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield this compound as a white solid (yield: ~99%).

Protocol 2: General Olefination of Aldehydes

This is a representative protocol for the Horner-Wadsworth-Emmons olefination using the prepared phosphonate. Conditions may require optimization for specific aldehydes.

Materials and Reagents:

-

This compound

-

Substituted aldehyde (e.g., benzaldehyde)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF) or Dimethyl ether (DME)[7]

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Safety Precaution: The phosphonate reagent is a hazardous substance (Warning: H302, H315, H319, H332, H335).[10] Handle with appropriate personal protective equipment in a well-ventilated fume hood. Sodium hydride is highly flammable and reacts violently with water.

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 eq.) to a flame-dried round-bottom flask containing anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

-

Add the aldehyde (1.0 eq.), dissolved in a small amount of anhydrous THF, dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-benzylideneisobenzofuran-1(3H)-one.

Caption: Step-by-step experimental workflow for the olefination protocol.

Data Presentation: Representative Yields

The olefination reaction is versatile and accommodates a range of substituted aromatic aldehydes. The following table presents data for various synthesized (Z)-3-benzylideneisobenzofuran-1(3H)-ones. Note: The cited yields were achieved via a 5-exo-dig cyclization strategy but are representative of the products obtainable through the HWE protocol.[11]

| Entry | Aldehyde Substituent (R) | Product Name | Representative Yield (%)[11] |

| 1 | H | (Z)-3-benzylideneisobenzofuran-1(3H)-one | 95 |

| 2 | 4-Br | (Z)-3-(4-bromobenzylidene)isobenzofuran-1(3H)-one | 92 |

| 3 | 4-Cl | (Z)-3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one | 94 |

| 4 | 4-F | (Z)-3-(4-fluorobenzylidene)isobenzofuran-1(3H)-one | 90 |

| 5 | 4-CH₃ | (Z)-3-(4-methylbenzylidene)isobenzofuran-1(3H)-one | 88 |

| 6 | 4-OCH₃ | (Z)-3-(4-methoxybenzylidene)isobenzofuran-1(3H)-one | 85 |

| 7 | 3-NO₂ | (Z)-3-(3-nitrobenzylidene)isobenzofuran-1(3H)-one | 82 |

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonic acid | 61260-15-9 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Wittig-Horner Reaction [organic-chemistry.org]

- 9. Synthesis, Bioevaluation, Structure-Activity Relationship and Docking Studies of Natural Product Inspired (Z)-3-benzylideneisobenzofuran-1(3H)-ones as Highly Potent antioxidants and Antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. watsonnoke.com [watsonnoke.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate as a Key Precursor for the Synthesis of PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction